3-Chloro-5-fluoroanisole

Catalog No.
S609677
CAS No.
202925-08-4
M.F
C7H6ClFO
M. Wt
160.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-fluoroanisole

CAS Number

202925-08-4

Product Name

3-Chloro-5-fluoroanisole

IUPAC Name

1-chloro-3-fluoro-5-methoxybenzene

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

InChI

InChI=1S/C7H6ClFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3

InChI Key

XPZBNEWAZPZUHF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)Cl)F

Synonyms

3-chloro-5-fluoroanisole

Canonical SMILES

COC1=CC(=CC(=C1)Cl)F

3-Chloro-5-fluoroanisole is an organic compound with the chemical formula C₇H₆ClFO. It features a methoxy group (–OCH₃) attached to a benzene ring, which also bears chlorine and fluorine substituents at the 3- and 5-positions, respectively. This compound is characterized by its pale yellow liquid form and has a boiling point of approximately 189 °C. Its unique structure makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceutical applications.

  • Substitution Reactions: It can undergo nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or alcohols .
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents like lithium aluminum hydride are frequently used.
  • Coupling Reactions: It is utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Research indicates that 3-Chloro-5-fluoroanisole exhibits notable biological activities, particularly as a building block for pharmaceuticals. Its derivatives have been studied for their potential antiviral properties, specifically targeting influenza viruses. Furthermore, it has shown promise in synthesizing compounds that act on glucocorticoid receptors, which are involved in inflammatory responses .

The synthesis of 3-Chloro-5-fluoroanisole can be achieved through various methods:

  • Halogenation and Methylation: A common synthetic route involves the halogenation of anisole followed by selective fluorination and chlorination. This process typically requires halogenating agents like chlorine and fluorine gases.
  • Industrial Production: In industrial settings, large-scale halogenation processes are employed to optimize yield and purity. Techniques such as continuous flow reactors help maintain consistent product quality.

3-Chloro-5-fluoroanisole is primarily utilized in:

  • Pharmaceutical Synthesis: It serves as an intermediate for various active pharmaceutical ingredients (APIs), particularly those targeting viral infections and inflammatory conditions .
  • Material Science: The compound is also explored in the development of advanced materials due to its unique chemical properties.

Studies on the interactions of 3-Chloro-5-fluoroanisole with other molecules reveal its potential as an electrophile in substitution reactions. Its reactivity profile allows it to participate effectively in coupling reactions facilitated by palladium catalysts, which enable the formation of complex organic structures .

Several compounds share structural similarities with 3-Chloro-5-fluoroanisole. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3-FluoroanisoleC₇H₇FLacks chlorine; used as a simpler building block.
3,5-DifluoroanisoleC₇H₆F₂Contains two fluorine atoms; exhibits different reactivity.
4-Chloro-2-fluoroanisoleC₇H₆ClFSubstituents located at different positions; alters biological activity.
2-Chloro-4-fluoroanisoleC₇H₆ClFDifferent substitution pattern; may have unique pharmacological properties.

Uniqueness of 3-Chloro-5-Fluoroanisole

What sets 3-Chloro-5-fluoroanisole apart from these similar compounds is its specific combination of chlorine and fluorine substituents at the 3 and 5 positions relative to the methoxy group. This configuration enhances its reactivity in nucleophilic substitutions and coupling reactions, making it particularly valuable in pharmaceutical chemistry for developing targeted therapies against viral infections and inflammatory diseases .

Thermodynamic Properties

The thermodynamic properties of 3-chloro-5-fluoroanisole reflect the influence of both halogen substituents and the methoxy group on the aromatic ring system. The compound exhibits a melting point of 18°C and a boiling point of 189°C, indicating relatively strong intermolecular forces compared to simpler aromatic compounds [1] [2]. The density of the compound is 1.265 grams per milliliter at 25°C, which is significantly higher than that of unsubstituted anisole due to the presence of the heavy chlorine atom [1] [2].

The molar volume of 3-chloro-5-fluoroanisole has been determined to be 126.9 milliliters per mole, which correlates well with the calculated value derived from its molecular weight and density [2]. This molar volume is consistent with the size of the molecule and the van der Waals radii of the constituent atoms.

PropertyValueReference
Melting Point18°C [1]
Boiling Point189°C [1] [2]
Density (25°C)1.265 g/mL [1] [2]
Molar Volume126.9 mL/mol [2]
Flash Point175°F (79.4°C) [1]

The elevated boiling point compared to related compounds such as 3-fluoroanisole (158°C) and anisole (154°C) demonstrates the cumulative effect of halogen substitution on intermolecular interactions [5]. The presence of both chlorine and fluorine atoms increases the molecular polarizability and enhances van der Waals forces between molecules.

Spectroscopic Characterization

The spectroscopic properties of 3-chloro-5-fluoroanisole are influenced by the electronic effects of the halogen substituents and the methoxy group on the aromatic ring. The compound's molecular structure features a benzene ring with meta-positioned chlorine and fluorine atoms, along with a methoxy group, creating a unique electronic environment that affects its spectroscopic behavior.

The aromatic ring system exhibits characteristic absorption patterns typical of substituted benzenes. The presence of electron-withdrawing halogen atoms and the electron-donating methoxy group creates a complex electronic environment that influences the compound's spectroscopic signature. The meta-disubstitution pattern of the halogens results in specific coupling patterns and chemical shift distributions in nuclear magnetic resonance spectroscopy.

The infrared spectroscopic profile of 3-chloro-5-fluoroanisole would be expected to show characteristic carbon-halogen stretching frequencies, with carbon-chlorine stretching typically appearing in the 750-850 wavenumber region and carbon-fluorine stretching in the 1000-1350 wavenumber region. The aromatic carbon-oxygen stretching of the methoxy group would appear around 1250 wavenumbers, while the aromatic carbon-carbon stretching vibrations would be observed in the 1400-1600 wavenumber range.

Solubility and Partition Coefficients

The solubility characteristics of 3-chloro-5-fluoroanisole are determined by the balance between its polar and nonpolar structural features. The compound possesses both hydrophobic aromatic and aliphatic components, as well as polar carbon-halogen bonds and the ether linkage. This structural duality influences its solubility behavior in various solvent systems.

As an aromatic ether with halogen substituents, 3-chloro-5-fluoroanisole exhibits limited water solubility due to its predominantly hydrophobic character [11]. The presence of the methoxy group provides some polar character, but the overall molecular structure favors dissolution in organic solvents rather than aqueous media. The compound would be expected to show good solubility in nonpolar and moderately polar organic solvents such as chloroform, dichloromethane, and aromatic hydrocarbons.

The partition coefficient behavior of halogenated aromatic compounds typically favors the organic phase in octanol-water systems [14]. For 3-chloro-5-fluoroanisole, the presence of both chlorine and fluorine substituents, combined with the aromatic ring system, would result in a relatively high octanol-water partition coefficient, indicating preferential partitioning into the organic phase.

The Hansen solubility parameters for 3-chloro-5-fluoroanisole would reflect contributions from dispersion forces, polar interactions, and hydrogen bonding capabilities [19] [23]. The dispersion component would be significant due to the aromatic ring and halogen atoms, while the polar component would arise from the carbon-halogen bonds and the ether linkage. The hydrogen bonding component would be minimal, as the compound lacks hydrogen bond donors.

Reactivity and Functional Group Interactions

The reactivity of 3-chloro-5-fluoroanisole is governed by the electronic effects of its substituents and their positions on the aromatic ring. The compound contains three distinct functional groups: the aromatic ring system, the halogen substituents, and the methoxy group, each contributing to its overall chemical behavior.

The chlorine and fluorine atoms serve as electron-withdrawing groups, deactivating the aromatic ring toward electrophilic aromatic substitution reactions [8]. The meta-positioning of these halogens creates a pattern where the remaining positions on the ring experience different electronic environments. The electron-withdrawing nature of the halogens makes the aromatic ring less susceptible to electrophilic attack compared to unsubstituted anisole.

The carbon-halogen bonds in 3-chloro-5-fluoroanisole exhibit different reactivities based on the nature of the halogen [7] [8]. The carbon-chlorine bond is more susceptible to nucleophilic substitution reactions compared to the carbon-fluorine bond, due to the lower bond dissociation energy and better leaving group ability of chloride compared to fluoride. This differential reactivity allows for selective transformation of the chlorine substituent while preserving the fluorine atom.

The methoxy group acts as an electron-donating substituent through resonance effects, partially counteracting the electron-withdrawing effects of the halogens [11]. This group also serves as a potential site for various chemical transformations, including demethylation reactions under appropriate conditions. The ether linkage can undergo cleavage reactions with strong acids or under specific catalytic conditions.

The compound can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing halogen substituents [7]. The relative rates of substitution at different positions depend on the electronic effects of the substituents and steric considerations. The presence of multiple electron-withdrawing groups enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack.

Reaction TypeReactivityPreferred Conditions
Nucleophilic SubstitutionModerate to HighPolar aprotic solvents, elevated temperature
Electrophilic SubstitutionLowHarsh conditions required
Ether CleavageModerateStrong acids or Lewis acids
Halogen ExchangeSelective for Cl > FNucleophilic conditions

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-5-fluoroanisole

Dates

Modify: 2023-08-15

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